6-{[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-{[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a triazole and pyrimidine ring system.
Preparation Methods
The synthesis of 6-{[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
6-{[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential neuroprotective and anti-inflammatory properties. Research has shown that it can inhibit nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells, indicating its potential use in treating neurodegenerative diseases and inflammatory conditions . Additionally, its ability to interact with molecular targets such as ATF4 and NF-kB proteins suggests it could be developed into therapeutic agents for various neurological disorders .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also modulates the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines. These actions contribute to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds include other triazole-pyrimidine hybrids, which also exhibit neuroprotective and anti-inflammatory activities. 6-{[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific molecular interactions and the presence of the methoxyphenyl and sulfanyl groups, which enhance its biological activity . Other similar compounds include ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Properties
IUPAC Name |
6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-22-10-4-2-3-9(7-10)19-11(17-18-14(19)23)5-8-6-12(20)16-13(21)15-8/h2-4,6-7H,5H2,1H3,(H,18,23)(H2,15,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXHUYHQPHILTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NNC2=S)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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